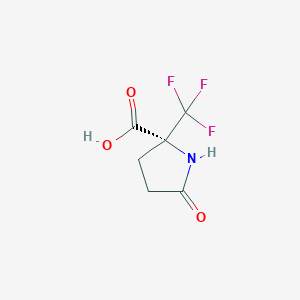
1-Cyclobutylpropane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutylpropane-2-thiol is an organic compound characterized by a cyclobutyl ring attached to a propane chain with a thiol group at the second carbon. This compound is part of the broader class of cycloalkanes, which are known for their unique ring structures and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclobutylpropane-2-thiol can be synthesized through various methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol, which forms the cyclobutyl ring . Another method includes the use of Grignard reagents, where cyclobutylmagnesium bromide reacts with appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclobutylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and strong bases are typically employed in substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Alkanes.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutylpropane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclobutylpropane-2-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins and enzymes, affecting their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: A smaller cycloalkane with different reactivity due to its ring strain.
Cyclopentane: A larger cycloalkane with less ring strain and different chemical properties.
Cyclohexane: A common cycloalkane with a stable ring structure and distinct reactivity.
Uniqueness: 1-Cyclobutylpropane-2-thiol is unique due to its specific ring size and the presence of a thiol group, which imparts distinct chemical reactivity and potential biological activities compared to other cycloalkanes .
Eigenschaften
Molekularformel |
C7H14S |
|---|---|
Molekulargewicht |
130.25 g/mol |
IUPAC-Name |
1-cyclobutylpropane-2-thiol |
InChI |
InChI=1S/C7H14S/c1-6(8)5-7-3-2-4-7/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
JRGQQNRYZXQOFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)
![4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13074815.png)




![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile](/img/structure/B13074843.png)
![N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane](/img/structure/B13074850.png)

![[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)
